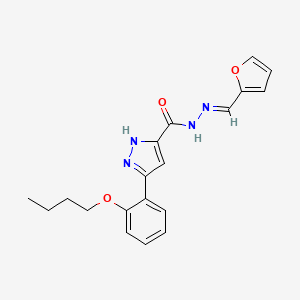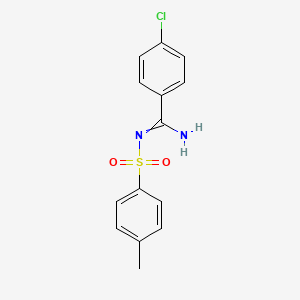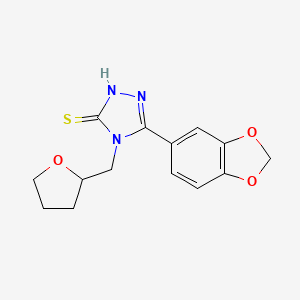![molecular formula C22H20N4O3 B2435246 N-(2,4-dimetilfenil)-5-metil-2,4-dioxo-3-fenil-2,3,4,5-tetrahidro-1H-pirrolo[3,2-d]pirimidina-7-carboxamida CAS No. 923185-56-2](/img/structure/B2435246.png)
N-(2,4-dimetilfenil)-5-metil-2,4-dioxo-3-fenil-2,3,4,5-tetrahidro-1H-pirrolo[3,2-d]pirimidina-7-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
El andamiaje de pirimidina ha sido ampliamente estudiado por su actividad antitumoral. Los investigadores han identificado derivados de pirimidina como posibles agentes anticancerígenos. Estos compuestos exhiben efectos citotóxicos en las células cancerosas al interferir con la síntesis de ADN y ARN, lo que finalmente conduce a la muerte celular . Se están llevando a cabo investigaciones adicionales sobre los mecanismos específicos y las vías diana.
Actividad Antimicrobiana
Las pirimidinas han demostrado propiedades antimicrobianas, lo que las hace valiosas en la lucha contra las infecciones bacterianas y fúngicas. Los investigadores han explorado su potencial como nuevos antibióticos y agentes antifúngicos . Investigar las relaciones estructura-actividad (SAR) de los derivados de pirimidina puede guiar el diseño de fármacos antimicrobianos más efectivos.
Efectos Antiinflamatorios y Analgésicos
Ciertos compuestos basados en pirimidina exhiben actividades antiinflamatorias y analgésicas. Estas moléculas pueden modular las vías inflamatorias, proporcionando alivio del dolor y la inflamación . Comprender sus interacciones con dianas específicas puede conducir al desarrollo de fármacos antiinflamatorios mejorados.
Propiedades Antihipertensivas
Los derivados de pirimidina se han investigado como posibles agentes antihipertensivos. Al dirigirse a receptores o enzimas específicos involucrados en la regulación de la presión arterial, estos compuestos pueden contribuir al manejo de la hipertensión . Los investigadores continúan explorando su eficacia y perfiles de seguridad.
Potencial Antiviral
Algunos análogos de pirimidina muestran promesa como agentes antivirales. Por ejemplo, se han estudiado por su actividad contra el VIH y otras infecciones virales . Su capacidad para inhibir las enzimas virales o interferir con las vías de replicación viral justifica una mayor investigación.
Efectos Diuréticos
Ciertos compuestos basados en pirimidina poseen propiedades diuréticas. Al afectar la función renal y el equilibrio de líquidos, pueden encontrar aplicación en condiciones como edema e insuficiencia cardíaca congestiva . Los investigadores apuntan a optimizar sus propiedades farmacocinéticas para su uso clínico.
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives, to which this compound belongs, often target vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is suggested that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with inflammation. It may inhibit the production or activity of inflammatory mediators, thereby reducing inflammation . .
Pharmacokinetics
It is suggested that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
The result of the compound’s action is likely a reduction in inflammation, given its potential anti-inflammatory effects . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells.
This will help in the development of new pyrimidines as anti-inflammatory agents with enhanced activities and minimum toxicity .
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-9-10-17(14(2)11-13)23-20(27)16-12-25(3)19-18(16)24-22(29)26(21(19)28)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQPPTGLGRVUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2435164.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide](/img/structure/B2435165.png)

![[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2435168.png)
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride](/img/structure/B2435169.png)
![4-amino-6-methyl-3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2435171.png)

![ethyl 2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2435174.png)
![ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B2435178.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2435182.png)

![5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2435185.png)
![2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B2435186.png)
